molecular formula C22H22N2O6 B5395366 3-hydroxy-1-(3-methoxypropyl)-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one

3-hydroxy-1-(3-methoxypropyl)-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5395366
M. Wt: 410.4 g/mol
InChI Key: VNKZBENTLJZTIX-CZIZESTLSA-N
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Description

3-hydroxy-1-(3-methoxypropyl)-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-(3-methoxypropyl)-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of Substituents: The various substituents (3-hydroxy, 3-methoxypropyl, 4-methylbenzoyl, and 3-nitrophenyl) are introduced through specific reactions such as Friedel-Crafts acylation, nitration, and alkylation.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct placement of each functional group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance these activities and study their effects on biological systems.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its various functional groups allow for the fine-tuning of its pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-(3-methoxypropyl)-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, altering their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-1-(3-methoxypropyl)-4-(4-methylbenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one: Similar structure but lacks the nitro group.

    3-hydroxy-1-(3-methoxypropyl)-4-(4-methylbenzoyl)-5-(4-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with a different position of the nitro group.

Uniqueness

The presence of both the nitro and methoxypropyl groups in 3-hydroxy-1-(3-methoxypropyl)-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one makes it unique

Properties

IUPAC Name

(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(3-methoxypropyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6/c1-14-7-9-15(10-8-14)20(25)18-19(16-5-3-6-17(13-16)24(28)29)23(11-4-12-30-2)22(27)21(18)26/h3,5-10,13,19,25H,4,11-12H2,1-2H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKZBENTLJZTIX-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CC(=CC=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCOC)C3=CC(=CC=C3)[N+](=O)[O-])/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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